

The Morpholine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

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Compound Name: 2-Benzylmorpholine

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A Senior Application Scientist's Review of **2-Benzylmorpholine** and its Derivatives in Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold. Its unique physicochemical properties—a well-balanced lipophilic-hydrophilic profile, a pKa value that confers solubility at physiological pH, and its ability to act as both a hydrogen bond acceptor and a metabolically stable linker—make it an invaluable tool for drug designers.^{[1][2][3]} The introduction of a morpholine moiety can significantly enhance a molecule's potency, selectivity, and pharmacokinetic profile, particularly for agents targeting the central nervous system (CNS) where blood-brain barrier penetration is a major hurdle.^{[2][4]}

This guide provides an in-depth review of the applications of **2-benzylmorpholine** and its derivatives in medicinal chemistry. We will explore how this specific scaffold has been leveraged to create potent and selective modulators of key biological targets, compare the performance of these morpholine-containing compounds to alternative chemotypes, and provide detailed experimental protocols for their synthesis and evaluation.

The 2-Benzylmorpholine Core: A Gateway to Diverse Pharmacologies

The **2-benzylmorpholine** core structure serves as a versatile template for engaging with a variety of biological targets. By modifying the benzyl ring, the morpholine nitrogen, and the stereochemistry of the chiral centers, medicinal chemists have developed compounds with distinct pharmacological profiles. This guide will focus on three key therapeutic areas where **2-benzylmorpholine** derivatives have made a significant impact: CNS disorders, oncology, and weight management.

Central Nervous System Agents: Targeting Neurotransmitter Reuptake

The **2-benzylmorpholine** scaffold is prominently featured in compounds designed to modulate the levels of monoamine neurotransmitters in the brain, such as norepinephrine and serotonin. [5] The morpholine ring's properties are particularly advantageous for CNS targets, aiding in the crucial task of crossing the blood-brain barrier.[2][3]

Case Study: Reboxetine - A Selective Norepinephrine Reuptake Inhibitor (NRI)

Reboxetine (marketed as Edronax®) is a selective norepinephrine reuptake inhibitor (NRI) and a prime example of a successful drug based on the **2-benzylmorpholine** scaffold.[6][7] It is used clinically as an antidepressant.[7]

Mechanism of Action: Reboxetine selectively binds to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[6][8] This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[9] This modulation of norepinephrine levels is believed to be the primary mechanism behind its antidepressant effects.[9] Reboxetine exhibits approximately 20-fold selectivity for the NET over the serotonin transporter (SERT), distinguishing it from broader-spectrum antidepressants.[10]

Experimental Protocol: In Vitro Norepinephrine Reuptake Inhibition Assay

This protocol describes a common method for evaluating the potency of compounds like Reboxetine at the norepinephrine transporter, often using cell lines that endogenously or recombinantly express the human NET, such as human neuroblastoma SK-N-BE(2)C cells.[11]

Objective: To determine the concentration of a test compound required to inhibit 50% of norepinephrine reuptake (IC₅₀) in a cell-based assay.

Materials:

- SK-N-BE(2)C cells
- 24-well cell culture plates
- Krebs-Ringer-HEPES (KRH) buffer
- [³H]Norepinephrine (radiolabeled tracer)
- Desipramine (a known NET inhibitor for defining non-specific binding)
- Test compounds (e.g., Reboxetine and other **2-benzylmorpholine** derivatives)
- Scintillation counter and vials

Procedure:

- Cell Plating: On day 1, plate SK-N-BE(2)C cells in 24-well plates at a density of 200,000 cells/well and incubate overnight.[\[11\]](#)
- Compound Preparation: Prepare serial dilutions of the test compounds at 8 times the final desired concentration in KRH buffer containing 0.7% DMSO.[\[11\]](#)
- Assay Initiation:
 - On day 2, gently wash the cells with 200 µL of KRH buffer.
 - Add 150 µL of KRH buffer to each well.
 - Prepare a working stock of [³H]Norepinephrine at 8 times the final desired concentration (e.g., 20 nM) in KRH buffer.[\[11\]](#)
 - To initiate the assay, add 25 µL of the [³H]Norepinephrine working stock and 25 µL of the test compound dilutions to the appropriate wells.

- For total binding (TB) wells, add 25 μ L of KRH buffer with 0.7% DMSO.
- For non-specific binding (NSB) wells, add 25 μ L of a high concentration of desipramine (e.g., 5 μ M final concentration) to block all specific uptake.[\[11\]](#)
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-60 minutes) to allow for norepinephrine uptake.
- Assay Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
- Cell Lysis and Quantification:
 - Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH).
 - Transfer the lysate to scintillation vials.
 - Add scintillation cocktail and quantify the amount of retained [3 H]Norepinephrine using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the NSB counts from the TB counts.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Determine the IC₅₀ value using a non-linear regression analysis (sigmoidal dose-response curve).

Structure-Activity Relationship (SAR) and Comparison with Alternatives

The development of Reboxetine and its analogs has provided valuable insights into the SAR of **2-benzylmorpholine** derivatives as NRIs.[\[12\]](#)

- Stereochemistry is Crucial: The (S,S)-enantiomer of Reboxetine is the more potent inhibitor of norepinephrine reuptake. Altering the stereochemistry can dramatically affect both potency and selectivity.[\[5\]](#)

- **Aryl Ring Substitution:** Modifications to the phenoxy and phenyl rings can modulate activity and selectivity. For instance, different substitution patterns can shift the compound's profile from a selective NRI to a dual serotonin-norepinephrine reuptake inhibitor (SNRI).[\[5\]](#)

Comparison with Other NRI Scaffolds:

Compound	Scaffold	Target	IC50 (hNET)	Selectivity (vs. hSERT)	Selectivity (vs. hDAT)	Reference
Reboxetine	2-Benzylmorpholine	NET	~5-10 nM	~20-fold	High	[10]
Atomoxetine	Phenylpropylamine	NET	~5 nM	~100-fold	~1000-fold	[13]
Desipramine	Tricyclic Antidepressant	NET	~1-4 nM	~100-fold	~1000-fold	[6]
WYE-114152	Morpholine-Benzothiadiazole	NET	15 nM	>430-fold	>548-fold	[14]

As shown in the table, while **2-benzylmorpholine** derivatives like Reboxetine are potent NRIs, other scaffolds such as the phenylpropylamine core of Atomoxetine can achieve even higher selectivity. However, the morpholine scaffold provides a favorable balance of properties, including good oral bioavailability and CNS penetration, making it a highly attractive starting point for NRI design.[\[2\]](#)[\[12\]](#)

Oncology: Targeting Key Enzymes in Cancer Progression

The versatility of the morpholine scaffold is further demonstrated by its incorporation into potent and selective inhibitors of enzymes that are critical for cancer cell growth and survival. Two

notable examples are inhibitors of Enhancer of Zeste Homolog 2 (EZH2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

A. EZH2 Inhibition in Lymphoma and Solid Tumors

EZH2 is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).^{[15][16]} It plays a crucial role in silencing tumor suppressor genes, and its overexpression or mutation is implicated in a variety of cancers, including B-cell lymphomas and prostate cancer.^{[15][17]}

Several potent EZH2 inhibitors feature a morpholine moiety, which often serves to improve solubility and pharmacokinetic properties. While the core pharmacophore that binds to the EZH2 active site may vary, the morpholine is frequently appended as a solubilizing group.

Comparison of EZH2 Inhibitors:

Compound	Core Scaffold	EZH2 IC50	Cell Proliferation GI50 (KARPAS-422 cells)	Key Features	Reference
Tazemetostat	Pyridone-based	2.5 nM	11 nM	Orally bioavailable, FDA-approved for epithelioid sarcoma	[16]
GSK126	Indole-based	9.9 nM	28 nM	Potent and selective	[18]
CPI-1205	Indole-based with morpholine	0.5 nM	48 nM	In clinical trials for B-cell lymphoma	[19]
UNC1999	Benzamide-based	~2-15 nM	~1-4 μ M (in MM cells)	Dual EZH2/EZH1 inhibitor	[20]
Compound 6y	Benzomorpholine	1.1 μ M (A549 cells)	Not reported	Novel benzomorpholine scaffold	[21]

The data indicates that while various scaffolds can achieve high potency against EZH2, the inclusion of moieties like morpholine in compounds such as CPI-1205 is a common strategy to optimize drug-like properties for clinical development.[\[19\]](#) Novel scaffolds, such as the benzomorpholine derivatives reported, demonstrate that this core can also be part of the primary pharmacophore.[\[21\]](#)

Experimental Protocol: In Vitro EZH2 Inhibition Assay (AptaFluor SAH Assay)

This protocol outlines a fluorescence-based assay to measure the activity of EZH2 inhibitors by detecting the formation of S-adenosylhomocysteine (SAH), a product of the methylation

reaction.

Objective: To determine the IC₅₀ value of a test compound against the EZH2 enzyme.

Materials:

- Recombinant human PRC2 complex (containing EZH2)
- Histone H3 peptide substrate
- S-adenosyl-L-methionine (SAM), the methyl donor
- AptaFluor SAH Assay Kit (or similar SAH detection kit)
- 384-well plates
- Plate reader capable of fluorescence polarization or TR-FRET

Procedure:

- Reagent Preparation: Prepare solutions of the PRC2 complex, histone H3 substrate, and SAM in the appropriate assay buffer.
- Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in assay buffer.
- Enzyme Reaction:
 - Add the test inhibitor dilutions to the wells of a 384-well plate.
 - Add the PRC2 enzyme complex to all wells except the negative control.
 - Initiate the reaction by adding a mixture of the histone H3 substrate and SAM.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 3 hours) to allow the enzymatic reaction to proceed.[\[15\]](#)
- Reaction Quenching and Detection:

- Stop the reaction by adding a quenching reagent provided in the assay kit.
- Add the SAH detection reagents (e.g., SAH-binding aptamer and fluorescent tracer).
- Signal Reading: After a brief incubation to allow the detection reagents to equilibrate, read the fluorescence signal on a plate reader. The signal will be inversely proportional to the amount of SAH produced.
- Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

B. VEGFR-2 Inhibition in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.^{[22][23]} In cancer, tumors hijack this process to ensure a supply of nutrients and oxygen, making VEGFR-2 a key target for anti-cancer therapies.^[24]

Several small molecule inhibitors of VEGFR-2 incorporate the morpholine scaffold. This is often to improve solubility and the overall pharmacokinetic profile of the drug candidate.

Comparison of VEGFR-2 Inhibitors:

Compound	Core Scaffold	VEGFR-2 IC50	Key Features	Reference
Sorafenib	Urea-based	90 nM	FDA-approved multi-kinase inhibitor	[25]
Lenvatinib	Quinoline-based	4.0 nM	FDA-approved multi-kinase inhibitor	[26]
Compound 7a	Pyrimidine-based with morpholine	0.15 μ M	Potent dual B-Raf/VEGFR-2 inhibitor	[25]
Compound 23j	Triazoloquinoxaline-based	3.7 nM	Highly potent, comparable to sorafenib	[23]
Compound 33	Thiazole-based	0.57 μ M	Good potency	[27]

The morpholine ring in these inhibitors often occupies a solvent-exposed region of the ATP-binding pocket of the kinase, where its hydrophilic nature is beneficial for improving the overall properties of the molecule without compromising binding affinity.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol details a common method for assessing the inhibitory activity of compounds against VEGFR-2 kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Objective: To determine the IC50 value of a test compound against VEGFR-2.

Materials:

- Recombinant human VEGFR-2 kinase domain
- Poly (Glu, Tyr) 4:1 peptide substrate
- ATP

- Kinase assay buffer
- Kinase-Glo™ MAX Assay Kit (or similar)
- White, opaque 96-well plates
- Luminometer

Procedure:

- Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and the peptide substrate.[\[28\]](#)[\[29\]](#)
- Plate Setup:
 - Add the master mix to all wells of a 96-well plate.
 - Add serial dilutions of the test compound to the "Test Inhibitor" wells.
 - Add vehicle (e.g., DMSO diluted in kinase buffer) to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[\[28\]](#)
- Enzyme Addition:
 - Prepare a diluted solution of the VEGFR-2 enzyme in kinase buffer.
 - Add the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells to initiate the reaction.
 - Add only kinase buffer to the "Blank" wells.[\[29\]](#)
- Kinase Reaction: Incubate the plate at 30°C for 45 minutes to allow the phosphorylation reaction to proceed.[\[28\]](#)[\[29\]](#)
- ATP Detection:
 - Add the Kinase-Glo™ MAX reagent to all wells. This reagent stops the kinase reaction and generates a luminescent signal that is proportional to the amount of remaining ATP.[\[28\]](#)

- Incubate at room temperature for 15 minutes to stabilize the signal.
- Signal Reading: Measure the luminescence of each well using a plate reader.
- Data Analysis:
 - Subtract the "Blank" reading from all other readings.
 - Calculate the percent inhibition for each compound concentration relative to the "Positive Control".
 - Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Appetite Suppressants: A Historical Perspective

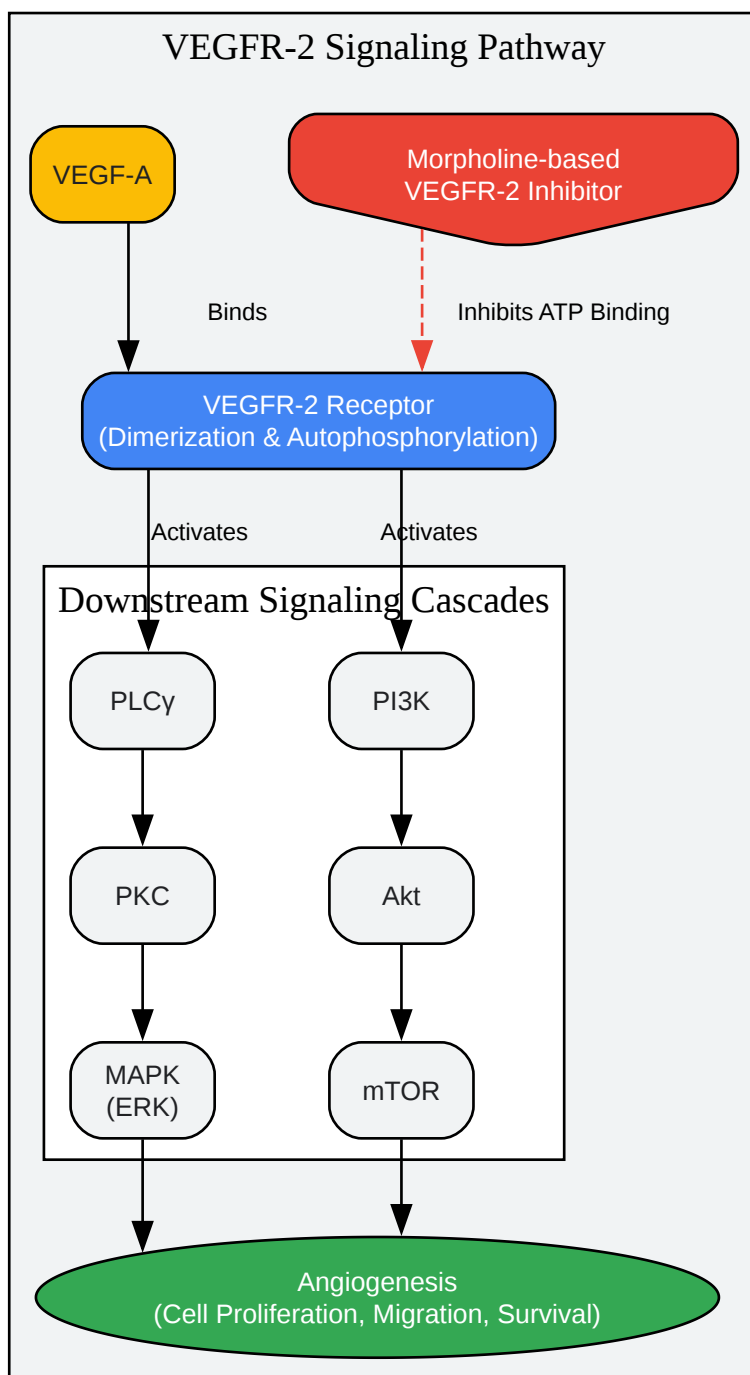
One of the earliest clinical applications of a **2-benzylmorpholine** derivative is in the area of weight management. Phendimetrazine, a sympathomimetic amine, is a morpholine derivative that is structurally related to amphetamine and is used as a short-term appetite suppressant.

Phendimetrazine: This compound is a prodrug that is metabolized in the body to phenmetrazine, the active agent. Phenmetrazine stimulates the central nervous system and is believed to exert its appetite-suppressing effects by acting as a norepinephrine-dopamine releasing agent (NDRA). Phendimetrazine itself has limited pharmacological activity, which may contribute to a lower abuse potential compared to its active metabolite.

While newer weight-loss medications with different mechanisms of action have largely superseded drugs like phendimetrazine, its history underscores the long-standing utility of the **2-benzylmorpholine** scaffold in creating CNS-active agents.

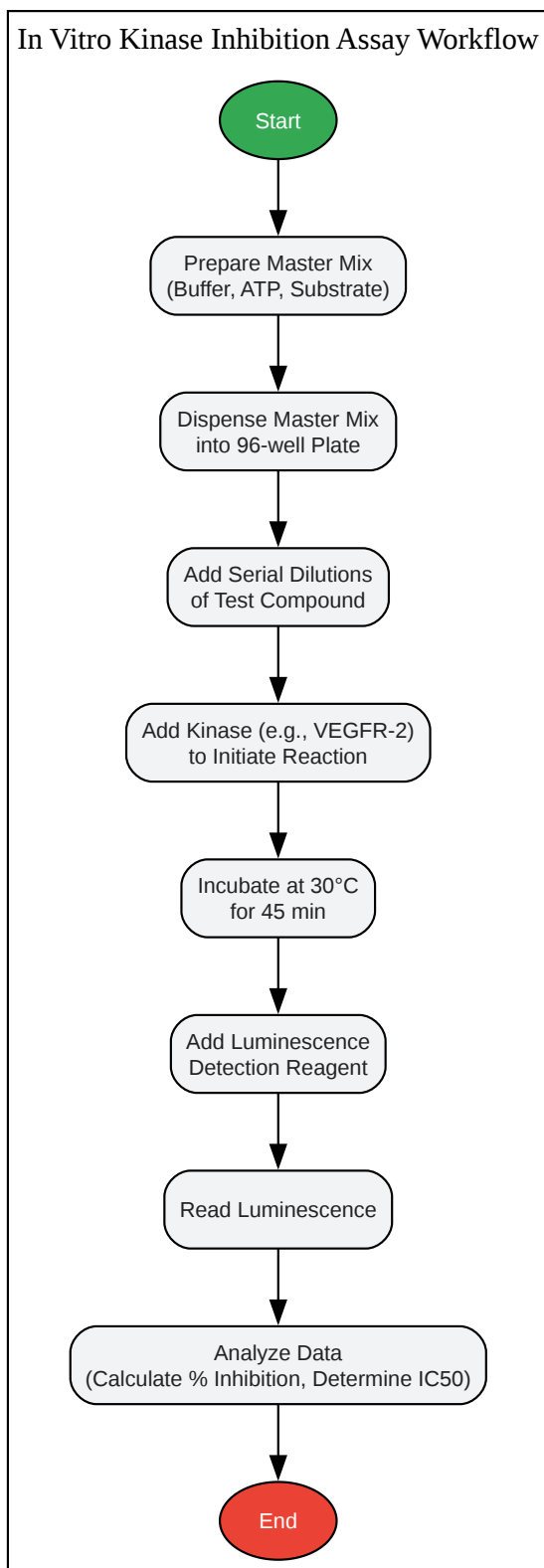
Visualizing the Pathways and Processes

To better understand the context of **2-benzylmorpholine**'s applications, the following diagrams illustrate a key signaling pathway and a representative experimental workflow.



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Caption: VEGFR-2 signaling pathway and point of inhibition.



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Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion: An Enduringly Privileged Scaffold

The **2-benzylmorpholine** scaffold and the broader class of morpholine-containing compounds continue to demonstrate their immense value in medicinal chemistry. From established drugs like Reboxetine to novel clinical candidates targeting complex diseases like cancer, the morpholine ring provides a robust and versatile platform for drug discovery. Its ability to confer favorable physicochemical and pharmacokinetic properties makes it a go-to tool for medicinal chemists seeking to optimize lead compounds. As our understanding of disease biology deepens, it is certain that this "privileged" scaffold will continue to be a cornerstone in the development of the next generation of therapeutics.

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